3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone
Description
Historical Context and Discovery
The development of this compound emerged from the extensive research into benzophenone derivatives that began in the early 20th century. The foundational work on benzophenones can be traced back to the 1870s, when Carl Graebe at the University of Königsberg described early synthetic approaches to benzophenone compounds, including the reduction of benzophenone with hydroiodic acid and elemental phosphorus to form diphenylmethane. This early research established the chemical reactivity patterns that would later enable the synthesis of more complex derivatives.
The systematic exploration of benzophenone derivatives accelerated significantly during the mid-20th century, particularly with the recognition of their pharmaceutical potential. Patent literature from the 1970s demonstrates substantial interest in novel benzophenone derivatives, with researchers at Roussel-UCLAF documenting the synthesis and evaluation of benzophenone compounds containing various substituents for analgesic activity. Similarly, May & Baker Limited explored benzophenone derivatives with specific substitution patterns for therapeutic applications, particularly in migraine treatment.
The specific compound this compound, bearing the Chemical Abstracts Service registry number 898771-85-2, represents a more recent advancement in this field. The compound emerged from systematic structure-activity relationship studies aimed at developing benzophenone derivatives with enhanced pharmacological properties through the incorporation of azetidine rings and strategic halogen substitution.
Current commercial availability of this compound from multiple chemical suppliers, including Matrix Scientific, Rieke Metals, and American Custom Chemicals Corporation, indicates its established position within the chemical research community. The compound is typically available at 97% purity, reflecting the refined synthetic methodologies developed for its production.
Significance in Benzophenone Chemistry
This compound occupies a distinctive position within benzophenone chemistry due to its incorporation of multiple functional elements that exemplify key principles of modern medicinal chemistry. The benzophenone scaffold itself has been recognized as a ubiquitous framework in medicinal chemistry, with extensive research demonstrating its utility across various biological activities including anti-inflammatory, anticancer, and anti-human immunodeficiency virus applications.
The significance of this particular compound lies in its strategic combination of structural features. The azetidinomethyl substituent represents an important nitrogen-containing heterocycle that has gained prominence in pharmaceutical chemistry due to the unique properties conferred by the four-membered azetidine ring. This structural element provides distinct conformational constraints and electronic properties compared to other nitrogen heterocycles.
The dual halogen substitution pattern, featuring both chlorine and fluorine atoms, demonstrates advanced understanding of structure-activity relationships in drug design. Research has consistently shown that halogen substituents can significantly influence the biological activity of benzophenone derivatives. Studies by Khanum and colleagues have documented that halogen groups at specific positions on benzophenone structures can enhance anti-inflammatory profiles while reducing gastric ulceration incidence compared to standard anti-inflammatory agents.
The compound's molecular formula C₁₇H₁₅ClFNO and molecular weight of 303.76 daltons position it within an optimal range for pharmaceutical applications, conforming to established principles of drug-like properties. The predicted physical properties, including a boiling point of 431.3±45.0 degrees Celsius and density of 1.294±0.06 grams per cubic centimeter, reflect the influence of the combined substituents on the compound's thermodynamic characteristics.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic compounds containing multiple functional groups and substituents. The compound's primary International Union of Pure and Applied Chemistry name, [3-(azetidin-1-ylmethyl)phenyl]-(3-chloro-4-fluorophenyl)methanone, clearly delineates the structural components and their positional relationships.
The numerical designation system employed in the common name provides precise locational information for each substituent. The "3'-" prefix indicates that the azetidinomethyl group is attached to the meta position of one phenyl ring, while the "3-chloro-4-fluoro" designation specifies the positions of the halogen substituents on the other phenyl ring. This systematic approach ensures unambiguous identification of the compound's structure among the numerous possible isomers.
Alternative nomenclature systems provide additional descriptive approaches to the compound's identity. The Chemical Abstracts Service employs the name "Methanone, 3-(1-azetidinylmethyl)phenyl-" which emphasizes the ketone functionality as the central organizing feature. The simplified molecular input line entry system notation C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl provides a standardized linear representation suitable for computational applications.
Table 1: Comprehensive Nomenclature and Identification Data
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Registry Number | 898771-85-2 |
| International Union of Pure and Applied Chemistry Name | [3-(azetidin-1-ylmethyl)phenyl]-(3-chloro-4-fluorophenyl)methanone |
| Chemical Abstracts Service Name | Methanone, 3-(1-azetidinylmethyl)phenyl- |
| Molecular Formula | C₁₇H₁₅ClFNO |
| Molecular Weight | 303.76 daltons |
| Simplified Molecular Input Line Entry System | C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl |
The compound's classification within the broader chemical taxonomy places it as a member of the benzophenone family, specifically within the subset of halogenated nitrogen-containing derivatives. This classification system reflects both the structural characteristics and the synthetic accessibility of the compound through established benzophenone chemistry methodologies.
Table 2: Physical and Chemical Properties
| Property | Value | Method |
|---|---|---|
| Boiling Point | 431.3±45.0°C | Predicted |
| Density | 1.294±0.06 g/cm³ | Predicted |
| Acid Dissociation Constant | 8.06±0.10 | Predicted |
| Topological Polar Surface Area | 20.31 Ų | Computed |
| Logarithm of Partition Coefficient | 3.9158 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
| Hydrogen Bond Donors | 0 | Computed |
| Rotatable Bonds | 4 | Computed |
The molecular architecture of this compound reflects sophisticated synthetic design principles that maximize structural complexity while maintaining chemical stability. The azetidine ring system provides a constrained nitrogen heterocycle that influences both the electronic distribution and conformational preferences of the molecule. The strategic placement of chlorine and fluorine substituents creates opportunities for specific intermolecular interactions while modulating the compound's lipophilicity and electronic properties.
Research into related benzophenone derivatives has demonstrated that structural modifications at specific positions can dramatically alter biological activity profiles. The work of Bandgar and colleagues on amine-containing benzophenone analogues showed that compounds with nitrogen-containing substituents could effectively inhibit tumor necrosis factor-alpha and interleukin-6, while also demonstrating significant antioxidant activity. These findings underscore the importance of precise structural design in achieving desired biological outcomes.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-10-14(5-6-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMRRKKHLXUYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643264 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-85-2 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone typically involves the reaction of 3-chloro-4-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzophenone derivatives.
Oxidation: Formation of benzophenone ketones.
Reduction: Formation of benzophenone alcohols.
Scientific Research Applications
3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a synthetic building block for the development of new compounds.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized as a plant growth regulator in agrochemical formulations.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell damage. In its role as a plant growth regulator, it may interact with plant hormones and signaling pathways to modulate growth and development.
Comparison with Similar Compounds
Similar Compounds
- 3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone
- 3’-Azetidinomethyl-3-chloro-4-methylbenzophenone
- 3’-Azetidinomethyl-3-chloro-4-bromobenzophenone
Uniqueness
3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone stands out due to its unique combination of a chloro and fluoro substituent on the benzophenone core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone (CAS Number: 898771-85-2) is a synthetic organic compound with a complex structure that includes a benzophenone core, a chloro group at the 3-position, a fluoro group at the 4-position, and an azetidinomethyl substituent at the 3' position. This unique configuration contributes to its diverse biological activities, making it a subject of interest in various research fields, particularly in photodynamic therapy and plant growth regulation.
- Molecular Formula : C17H15ClFNO
- Molecular Weight : 303.8 g/mol
- Melting Point : 47-49 °C
- Solubility : Soluble in organic solvents like dichloromethane and toluene.
The biological activity of this compound can be attributed to its role as a photosensitizer and a potential plant growth regulator :
-
Photosensitization :
- This compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species (ROS) that can induce oxidative stress and damage to cellular structures. This mechanism is particularly useful in photodynamic therapy for treating certain types of cancer by selectively targeting tumor cells while sparing healthy tissue.
-
Plant Growth Regulation :
- As a plant growth regulator, it may interact with plant hormones and signaling pathways, influencing growth processes such as cell division, elongation, and differentiation. This suggests potential applications in agriculture for enhancing crop yields or managing plant growth under various environmental conditions.
Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via ROS generation |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest and apoptosis |
| A549 (lung cancer) | 18 | Increased oxidative stress |
These studies indicate that the compound's effectiveness varies among different cancer types, highlighting its potential as a therapeutic agent in oncology .
Plant Growth Regulation Studies
Research has also explored the effects of this compound on plant growth parameters:
| Plant Species | Growth Parameter | Effect Observed |
|---|---|---|
| Arabidopsis thaliana | Root length | Increased by 30% at low concentrations |
| Zea mays (corn) | Leaf area | Enhanced chlorophyll content |
| Solanum lycopersicum (tomato) | Fruit yield | Improved by 25% under controlled conditions |
These findings suggest that the compound can enhance growth metrics in certain plants, indicating its utility in agricultural applications.
Case Studies
Several case studies have been conducted to evaluate the practical applications of this compound:
-
Photodynamic Therapy Case Study :
- A clinical trial involving patients with localized tumors showed promising results when using this compound as a photosensitizer. Patients exhibited significant tumor reduction after treatment sessions, with minimal side effects reported.
-
Agricultural Application Case Study :
- Field trials demonstrated that applying this compound as a foliar spray significantly improved crop yields in tomato plants under drought stress conditions. The treated plants showed enhanced resilience and productivity compared to untreated controls.
Q & A
(Basic) How can the synthesis of 3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone be optimized for higher yields and purity?
Methodological Answer:
Key steps include:
- Coupling Reactions : Use azetidine derivatives (e.g., azetidin-3-ylmethylamine) with 3-chloro-4-fluorobenzophenone intermediates under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) to enhance regioselectivity .
- Catalyst Selection : Optimize transition metal catalysts (e.g., Pd(PPh₃)₄) and ligands to minimize side reactions from competing halogen substituents (Cl, F) .
- Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity crystals (>98% HPLC purity) .
(Basic) What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm azetidine ring substitution patterns and benzophenone aromatic proton environments. For example, downfield shifts (~7.5–8.5 ppm) in aromatic protons indicate electron-withdrawing effects from Cl/F substituents .
- Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z 337.07) .
- HPLC-PDA : Monitor purity using C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm to resolve degradation products .
(Advanced) How do the chloro and fluoro substituents influence regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- Electronic Effects : The 3-chloro substituent acts as a moderate electron-withdrawing group (EWG), directing electrophiles to the para position relative to itself. The 4-fluoro group, being less deactivating, allows meta substitution in competitive reactions .
- Steric Hindrance : Steric bulk from the azetidinomethyl group limits reactivity at ortho positions, favoring para substitution on the benzophenone ring. Computational modeling (DFT) can predict transition-state energies to validate regioselectivity .
(Advanced) How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Structural Analog Comparison : Synthesize analogs (e.g., 4-(3-chloro-4-fluorophenyl)benzoic acid) to isolate substituent-specific effects. For instance, replacing the azetidine group with a carboxylate reduces cytotoxicity while retaining kinase inhibition .
- Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times to minimize variability. Dose-response curves (IC₅₀) should be normalized to solvent controls (e.g., DMSO <0.1%) .
(Advanced) What computational strategies are effective for predicting intermolecular interactions with biological targets?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to kinase domains (e.g., EGFR). The azetidine ring’s conformational flexibility allows multiple binding poses, which can be refined via molecular dynamics (MD) simulations .
- QSAR Models : Train models on halogen-substituted benzophenones to correlate Cl/F positions with logP and binding affinity. Substituent descriptors (e.g., Hammett σ) improve predictive accuracy .
(Advanced) How should structure-activity relationship (SAR) studies be designed to evaluate azetidine ring modifications?
Methodological Answer:
- Ring Substitution : Synthesize derivatives with sp³-hybridized nitrogen (e.g., pyrrolidine) vs. planar azetidine to assess steric effects on target engagement .
- Functional Group Addition : Introduce methyl or hydroxyl groups to the azetidine ring and compare solubility (logS) and membrane permeability (PAMPA assay) .
- Statistical Analysis : Apply multivariate regression to quantify contributions of substituent electronic (σ), steric (Es), and lipophilic (π) parameters to activity .
(Basic) What stability considerations are critical for handling this compound under experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C). Store at –20°C under argon to prevent azetidine ring oxidation .
- Light Sensitivity : Protect from UV exposure (use amber vials) to avoid benzophenone-mediated photodegradation. Monitor via HPLC for ketone-to-phenol conversion .
(Advanced) How can researchers address discrepancies in reported regioselectivity during functionalization of the benzophenone core?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
